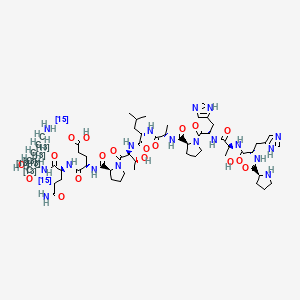

PHSHPALTPEQK-(Lys-13C6,15N2)

Description

BenchChem offers high-quality PHSHPALTPEQK-(Lys-13C6,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PHSHPALTPEQK-(Lys-13C6,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C59H92N18O18 |

|---|---|

Molecular Weight |

1349.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-oxopentanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C59H92N18O18/c1-30(2)22-39(53(88)75-47(32(4)79)58(93)77-21-9-13-44(77)56(91)69-37(15-17-46(81)82)50(85)68-36(14-16-45(61)80)51(86)70-38(59(94)95)10-5-6-18-60)71-48(83)31(3)67-55(90)43-12-8-20-76(43)57(92)41(24-34-26-63-29-66-34)73-54(89)42(27-78)74-52(87)40(23-33-25-62-28-65-33)72-49(84)35-11-7-19-64-35/h25-26,28-32,35-44,47,64,78-79H,5-24,27,60H2,1-4H3,(H2,61,80)(H,62,65)(H,63,66)(H,67,90)(H,68,85)(H,69,91)(H,70,86)(H,71,83)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,81,82)(H,94,95)/t31-,32+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1/i5+1,6+1,10+1,18+1,38+1,59+1,60+1,70+1 |

InChI Key |

VVVLENVWNAABPY-LDSCYASTSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Stable Isotope-Labeled Peptides in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Core Concept: What is a Stable Isotope-Labeled Peptide?

A stable isotope-labeled (SIL) peptide is a synthetic peptide that is chemically identical to its naturally occurring counterpart, with the exception that one or more of its atoms have been replaced by a heavy stable isotope.[1][2][3][4] Common isotopes used for this purpose include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[1][2][3][4][5] This subtle change in mass does not alter the peptide's chemical properties, such as reactivity or solubility, but allows it to be distinguished from its native form by mass spectrometry (MS).[1][2][4] This key characteristic makes SIL peptides invaluable as internal standards for the precise and accurate quantification of proteins in complex biological samples.[1][2][4]

The primary application of SIL peptides is in quantitative proteomics, where they serve as internal standards to accurately measure protein abundance.[1] This is crucial for identifying disease biomarkers and understanding cellular signaling pathways.[1] SIL peptides are also utilized in metabolic labeling experiments to track the synthesis of new proteins, providing insights into cellular dynamics.[1] In targeted proteomics, they are essential for assays like selected reaction monitoring (SRM) and parallel reaction monitoring (PRM).[1] Furthermore, SIL peptides play a role in pharmacokinetic studies, helping to track the metabolism and behavior of drugs in biological systems.[6]

Synthesis of Stable Isotope-Labeled Peptides

The most common method for producing SIL peptides is Solid-Phase Peptide Synthesis (SPPS).[1][2] This technique involves the stepwise addition of amino acids, including the desired isotopically labeled ones, to a growing peptide chain that is anchored to a solid resin support.[2] The use of Fmoc-based chemistry is a standard approach in this process.[2][7]

Quantitative Data

The choice of isotope and the specific amino acid to be labeled determines the mass difference between the SIL peptide and its native counterpart. This mass shift is the basis for their differentiation in mass spectrometry.

Table 1: Common Stable Isotopes and Their Properties

| Isotope | Natural Abundance (%) | Use in Labeling |

| Carbon-13 (¹³C) | 1.10 | Replaces ¹²C, providing a distinct mass shift.[8] |

| Nitrogen-15 (¹⁵N) | 0.366 | Replaces ¹⁴N, useful for labeling nitrogen-rich amino acids.[8] |

| Deuterium (²H) | 0.015 | Replaces ¹H, offers a smaller mass shift.[8] |

| Oxygen-18 (¹⁸O) | 0.200 | Replaces ¹⁶O, can be incorporated enzymatically.[8] |

Table 2: Mass Differences for Common Stable Isotope-Labeled Amino Acids

| Amino Acid | Isotope(s) | Mass Difference (Da) | Typical Isotopic Enrichment (%) |

| Alanine | ¹³C₃, ¹⁵N | +4 | >99[9] |

| Arginine | ¹³C₆, ¹⁵N₄ | +10 | >99[9] |

| Isoleucine | ¹³C₆, ¹⁵N | +7 | >99[9] |

| Leucine | ¹³C₆, ¹⁵N | +7 | >99[9] |

| Lysine (B10760008) | ¹³C₆, ¹⁵N₂ | +8 | >99[9] |

| Proline | ¹³C₅, ¹⁵N | +6 | >99 |

| Valine | ¹³C₅, ¹⁵N | +6 | >99 |

Note: Isotopic enrichment of over 99% is commonly achieved in the synthesis of SIL peptides, ensuring high accuracy in quantitative experiments.[5][7][10]

Experimental Protocols and Workflows

Several quantitative proteomics techniques rely on stable isotope labeling. Below are detailed protocols for three common methods: SILAC, iTRAQ, and TMT.

Logical Workflow for Quantitative Proteomics using SIL Peptides

The fundamental principle behind using SIL peptides for quantification is the comparison of signal intensities between the known amount of the "heavy" SIL peptide and the unknown amount of the "light" native peptide.

Caption: General workflow for absolute protein quantification using a stable isotope-labeled peptide internal standard.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in media containing "heavy" or "light" amino acids.[3][6] This allows for the in-vivo incorporation of the labeled amino acids into all newly synthesized proteins.[3][6]

Caption: The two-phase experimental workflow for SILAC-based quantitative proteomics.

-

Adaptation Phase:

-

Culture two separate populations of cells.

-

For the "light" population, use standard cell culture medium.

-

For the "heavy" population, use a medium where the natural arginine and lysine have been replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).

-

Allow the cells to divide for at least five generations to ensure complete incorporation of the heavy amino acids.[6]

-

-

Experimental Phase:

-

Apply the experimental treatment to one cell population and a control treatment to the other.

-

After treatment, harvest the cells and combine equal amounts of protein from both the "heavy" and "light" populations.[11]

-

-

Sample Preparation and Analysis:

-

Lyse the combined cell mixture and extract the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

-

Data Analysis:

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[12] This allows for the simultaneous quantification of proteins from multiple samples.[12][13]

Caption: Workflow for multiplexed protein quantification using iTRAQ reagents.

-

Sample Preparation:

-

Extract proteins from up to eight different samples.

-

Reduce, cysteine-block, and digest the proteins with trypsin.[12]

-

-

iTRAQ Labeling:

-

Label the resulting peptides from each sample with a different iTRAQ reagent. Each reagent has a unique reporter group.[12]

-

-

Sample Combination and Analysis:

-

Data Analysis:

-

In the first MS scan, the differently labeled identical peptides appear as a single peak because the tags are isobaric.[12]

-

During the second MS (MS/MS) scan, the tags fragment, releasing reporter ions of different masses.[12]

-

The relative intensities of these reporter ions are used to quantify the relative abundance of the peptide, and thus the protein, across the different samples.[13]

-

Tandem Mass Tags (TMT)

TMT is another isobaric chemical labeling technique similar to iTRAQ, allowing for the multiplexed analysis of protein abundance.[14][15]

Caption: Experimental workflow for TMT-based quantitative proteomics.

-

Reagent Preparation:

-

Equilibrate the TMT label reagents to room temperature.

-

Dissolve each 0.8 mg TMT tag in 41 µL of anhydrous acetonitrile (B52724) and incubate for 5 minutes at room temperature with occasional vortexing.[14][15]

-

-

Peptide Labeling:

-

Add 41 µL of the TMT label reagent to each 100 µL peptide sample.

-

Incubate the reaction for 1 hour at room temperature.[14][15]

-

Quench the reaction by adding 8 µL of 5% hydroxylamine (B1172632) and incubating for 15 minutes.[14][15]

-

-

Sample Submission and Analysis:

Application in Signaling Pathway Analysis

SILAC and other stable isotope labeling techniques are powerful tools for dissecting cellular signaling pathways. By comparing the proteomes of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify changes in protein expression and post-translational modifications that are indicative of pathway activation or inhibition.

Example: p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis.[17] SILAC-based proteomics has been used to identify proteins whose synthesis is regulated by p53 activation.[1]

Caption: A simplified representation of the p53 signaling pathway leading to cell cycle arrest and apoptosis.

By using SILAC, researchers can quantify the changes in the expression of proteins like p21 and other apoptosis-related proteins following p53 activation, providing a dynamic view of the cellular response to stress.

Conclusion

Stable isotope-labeled peptides are indispensable tools in modern proteomics and drug development. Their ability to serve as high-precision internal standards enables the accurate and reproducible quantification of proteins and their post-translational modifications in complex biological systems.[2] The methodologies described in this guide—SILAC, iTRAQ, and TMT—provide robust frameworks for researchers to investigate the intricacies of the proteome, from global expression changes to the subtle dynamics of signaling pathways. Adherence to detailed and optimized protocols is crucial for generating high-quality, reliable data in these advanced applications.

References

- 1. p53-Regulated Networks of Protein, mRNA, miRNA, and lncRNA Expression Revealed by Integrated Pulsed Stable Isotope Labeling With Amino Acids in Cell Culture (pSILAC) and Next Generation Sequencing (NGS) Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 5. STABLE ISOTOPE LABELED (SIL) PEPTIDES | Buchem BV [buchem.com]

- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 7. cpcscientific.com [cpcscientific.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. qyaobio.com [qyaobio.com]

- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 12. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 13. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]

- 14. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]

- 15. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cores.imp.ac.at [cores.imp.ac.at]

- 17. cusabio.com [cusabio.com]

A Technical Guide to SILAC Peptides for Protein Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC Technology

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2][3] This technique enables the accurate and reproducible quantification of relative changes in protein abundance between different cell populations.[1][3] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.[1][4]

Typically, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, usually lysine (B10760008) (K) and arginine (R).[3] One population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C₆-lysine and ¹²C₆-arginine). The other population is cultured in "heavy" medium, where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-lysine and ¹³C₆-arginine).[1][4]

After a sufficient number of cell divisions, typically at least five, the amino acids in the "heavy" cell population are almost entirely replaced with the stable isotope-labeled versions.[2] This results in a specific mass shift for every peptide containing these amino acids, which can be readily detected and quantified by mass spectrometry (MS).[1] Since the "light" and "heavy" proteins are chemically identical, they behave the same way during chromatographic separation and ionization.[5] By comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer, a precise relative quantification of protein abundance between the two cell populations can be achieved.[1] A key advantage of SILAC is that the cell populations can be combined at an early stage of the experimental workflow, minimizing experimental variability and increasing quantitative accuracy.[1]

The SILAC Experimental Workflow

The SILAC methodology can be broadly divided into two main phases: the adaptation phase and the experimental phase.[1][6] This is followed by sample preparation, mass spectrometry analysis, and data processing.

References

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 5. researchgate.net [researchgate.net]

- 6. ckisotopes.com [ckisotopes.com]

Unlocking Precision in Proteomics: A Technical Guide to Targeted Quantification with PHSHPALTPEQK-(Lys-13C6,15N2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the stable isotope-labeled peptide PHSHPALTPEQK-(Lys-13C6,15N2) for targeted proteomics. While the specific protein of origin and the precise biological function of the peptide sequence PHSHPALTPEQK could not be definitively determined from publicly available resources, this document outlines the principles and methodologies for using such a synthetic peptide as an internal standard for highly accurate and reproducible protein quantification.

Introduction to Targeted Proteomics and Stable Isotope Labeling

Targeted proteomics has emerged as a powerful analytical approach for the precise measurement of specific proteins in complex biological samples. Unlike discovery proteomics, which aims to identify as many proteins as possible, targeted proteomics focuses on the accurate quantification of a predetermined set of proteins. This is often achieved through the use of stable isotope-labeled (SIL) internal standards, which are synthetic peptides that are chemically identical to their endogenous counterparts but have a known mass difference due to the incorporation of heavy isotopes.

The peptide PHSHPALTPEQK-(Lys-13C6,15N2) is a prime example of such an internal standard. The terminal lysine (B10760008) (Lys) residue has been synthesized to contain six carbon-13 (¹³C) and two nitrogen-15 (B135050) (¹⁵N) isotopes. This results in a precise mass shift without altering the peptide's chemical properties, such as its chromatographic retention time and ionization efficiency. By spiking a known concentration of this "heavy" peptide into a biological sample, the absolute quantity of the corresponding "light" (endogenous) peptide can be determined by comparing their respective signal intensities in a mass spectrometer. This technique, often referred to as Absolute QUantification (AQUA), provides a robust method for biomarker validation, drug mechanism of action studies, and clinical diagnostics.

Core Principles of Targeted Proteomics with SIL Peptides

The fundamental principle behind using SIL peptides for absolute quantification is isotope dilution mass spectrometry. The SIL peptide serves as an ideal internal standard because it behaves nearly identically to the endogenous peptide throughout the entire analytical workflow, from sample preparation to mass spectrometric analysis. This co-analysis corrects for variability in sample processing, digestion efficiency, and instrument response, leading to highly accurate and precise quantification.

Experimental Workflow for Absolute Quantification

A typical targeted proteomics experiment using a SIL peptide like PHSHPALTPEQK-(Lys-13C6,15N2) involves a multi-step workflow. The following diagram illustrates the key stages of this process.

Detailed Experimental Protocols

The following sections provide a generalized protocol for a targeted proteomics experiment. The specific parameters would need to be optimized for the particular protein of interest and the sample matrix.

Sample Preparation and Protein Digestion

-

Protein Extraction: Lyse cells or homogenize tissue in a suitable buffer containing protease inhibitors to extract the total protein content.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Internal Standard Spiking: Add a precise and known amount of PHSHPALTPEQK-(Lys-13C6,15N2) to a defined amount of total protein from the biological sample.

-

Denaturation, Reduction, and Alkylation:

-

Denature the proteins by heating or using chemical denaturants (e.g., urea, SDS).

-

Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).

-

Alkylate the resulting free thiols to prevent re-formation of disulfide bonds (e.g., iodoacetamide, IAA).

-

-

Proteolytic Digestion: Digest the proteins into peptides using a protease, typically sequencing-grade trypsin, overnight at 37°C.

-

Peptide Cleanup: Acidify the digest and desalt the peptides using solid-phase extraction (SPE) with C18 cartridges to remove salts and other contaminants that could interfere with mass spectrometry analysis.

-

Sample Reconstitution: Dry the purified peptides and reconstitute them in a solvent compatible with liquid chromatography (e.g., 0.1% formic acid in water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC Separation: Inject the peptide mixture onto a reverse-phase liquid chromatography column (e.g., C18) and separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent (e.g., acetonitrile).

-

Mass Spectrometry Analysis: Analyze the eluting peptides using a tandem mass spectrometer operating in a targeted acquisition mode, such as Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM).

-

SRM/MRM: A specific precursor ion (the peptide of interest) is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are selected in the third quadrupole for detection.

-

PRM: A specific precursor ion is selected and fragmented, and a full scan of the fragment ions is acquired in a high-resolution mass analyzer.

-

Table 1: Hypothetical MS/MS Parameters for PHSHPALTPEQK and its Labeled Analog

| Parameter | Endogenous Peptide (Light) | Labeled Peptide (Heavy) |

| Peptide Sequence | PHSHPALTPEQK | PHSHPALTPEQK-(Lys-13C6,15N2) |

| Precursor m/z (z=2) | Calculated m/z | Calculated m/z + 4 |

| Fragment Ion 1 (y-ion) | Calculated m/z | Calculated m/z |

| Fragment Ion 2 (y-ion) | Calculated m/z | Calculated m/z |

| Fragment Ion 3 (b-ion) | Calculated m/z | Calculated m/z |

| Collision Energy | Optimized Value | Optimized Value |

Note: The exact m/z values would need to be calculated based on the peptide's amino acid composition and charge state. The collision energy would be empirically optimized for maximum signal intensity.

Data Analysis

-

Chromatogram Extraction: Extract the ion chromatograms for the precursor-to-fragment ion transitions of both the light (endogenous) and heavy (labeled) peptides.

-

Peak Integration: Integrate the area under the curve for the chromatographic peaks of both the light and heavy peptides.

-

Ratio Calculation: Calculate the ratio of the peak area of the light peptide to the peak area of the heavy peptide.

-

Absolute Quantification: Determine the absolute concentration of the endogenous peptide in the original sample by multiplying the calculated ratio by the known concentration of the spiked-in heavy peptide.

Signaling Pathway and Logical Relationships

As the protein of origin for PHSHPALTPEQK is unknown, a specific signaling pathway cannot be depicted. However, the following diagram illustrates the logical relationship in the quantification process.

Understanding Mass Shift in Heavy-Labeled Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of mass shift in heavy-labeled peptides for quantitative proteomics. It is designed to serve as a technical resource for researchers and professionals in drug development and life sciences who utilize mass spectrometry-based techniques to study protein expression, signaling pathways, and post-translational modifications.

Core Principles of Mass Shift in Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. One of the most accurate and robust methods for this is stable isotope labeling, where proteins or peptides are "tagged" with heavier, non-radioactive isotopes. This labeling introduces a predictable mass difference, or "mass shift," between the labeled (heavy) and unlabeled (light) peptides.[1][2] When analyzed by a mass spectrometer, chemically identical peptides with different isotopic labels will appear as distinct peaks separated by this mass shift, allowing for precise quantification of their relative abundance.[3][4]

The key principle is that isotopically labeled peptides are chemically identical to their natural counterparts and thus exhibit the same behavior during chromatographic separation and ionization in the mass spectrometer.[] This co-elution and co-ionization minimizes experimental variability and allows for accurate quantification by comparing the signal intensities of the heavy and light peptide pairs.[6]

Commonly used stable isotopes in proteomics include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[] These isotopes are incorporated into amino acids or chemical tags to generate the desired mass shift.

Data Presentation: Isotopic Mass Shifts and Amino Acid Properties

For accurate experimental design and data analysis, a thorough understanding of the mass shifts introduced by isotopic labeling and the chemical properties of amino acids is crucial.

Table 1: Mass Shift of Common Stable Isotope-Labeled Amino Acids in SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling approach where cells incorporate heavy amino acids into their proteins during translation.[3][7] Arginine and Lysine are commonly used because trypsin, a widely used protease in proteomics, cleaves specifically at the C-terminus of these residues, ensuring that most tryptic peptides will be labeled.[8][9]

| Amino Acid | Isotopic Label | Mass Shift (Da) |

| Arginine | ¹³C₆ | +6 |

| Arginine | ¹³C₆, ¹⁵N₄ | +10 |

| Lysine | ⁴,⁴,⁵,⁵-D₄ | +4 |

| Lysine | ¹³C₆ | +6 |

| Lysine | ¹³C₆, ¹⁵N₂ | +8 |

This table presents the mass difference between the heavy-labeled amino acid and its naturally occurring counterpart.[10][11]

Table 2: Chemical Properties of Standard Amino Acids Relevant to Mass Spectrometry

The physicochemical properties of amino acids influence their behavior in the mass spectrometer and their suitability for different labeling strategies.[12][13] For chemical labeling methods like Tandem Mass Tag (TMT), the presence of reactive groups on amino acid side chains is critical.[14]

| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Mass (Da) | Side Chain Property | Relevant Reactive Group for Labeling |

| Alanine | Ala | A | 71.03711 | Nonpolar, aliphatic | - |

| Arginine | Arg | R | 156.10111 | Basic | Guanidinium group |

| Asparagine | Asn | N | 114.04293 | Polar, uncharged | Amide group |

| Aspartic Acid | Asp | D | 115.02694 | Acidic | Carboxyl group |

| Cysteine | Cys | C | 103.00919 | Polar, uncharged | Thiol group |

| Glutamic Acid | Glu | E | 129.04259 | Acidic | Carboxyl group |

| Glutamine | Gln | Q | 128.05858 | Polar, uncharged | Amide group |

| Glycine | Gly | G | 57.02146 | Nonpolar, aliphatic | - |

| Histidine | His | H | 137.05891 | Basic | Imidazole group |

| Isoleucine | Ile | I | 113.08406 | Nonpolar, aliphatic | - |

| Leucine | Leu | L | 113.08406 | Nonpolar, aliphatic | - |

| Lysine | Lys | K | 128.09496 | Basic | Primary amine |

| Methionine | Met | M | 131.04049 | Nonpolar | Thioether group |

| Phenylalanine | Phe | F | 147.06841 | Nonpolar, aromatic | - |

| Proline | Pro | P | 97.05276 | Nonpolar | Secondary amine |

| Serine | Ser | S | 87.03203 | Polar, uncharged | Hydroxyl group |

| Threonine | Thr | T | 101.04768 | Polar, uncharged | Hydroxyl group |

| Tryptophan | Trp | W | 186.07931 | Nonpolar, aromatic | Indole group |

| Tyrosine | Tyr | Y | 163.06333 | Polar, aromatic | Hydroxyl group |

| Valine | Val | V | 99.06841 | Nonpolar, aliphatic | - |

Monoisotopic masses are for the amino acid residues within a peptide chain.[15]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible quantitative proteomics experiments. Below are methodologies for two widely used heavy-labeling techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids.[16]

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with a stable isotope-labeled amino acid (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[3]

-

Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome.[16][17]

-

-

Experimental Treatment:

-

Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

-

Sample Pooling and Lysis:

-

After treatment, the light and heavy cell populations are harvested and mixed in a 1:1 ratio.

-

The combined cell pellet is then lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Digestion:

-

The protein lysate is subjected to reduction and alkylation of cysteine residues.

-

Proteins are then digested into peptides using a sequence-specific protease, most commonly trypsin.

-

-

Peptide Cleanup and Mass Spectrometry Analysis:

-

The resulting peptide mixture is desalted and purified using C18 solid-phase extraction.

-

The cleaned peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

-

Data Analysis:

-

The relative abundance of proteins is determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectra.

-

Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling method that uses isobaric tags to label the primary amines of peptides.[18][19] This allows for the multiplexing of multiple samples in a single mass spectrometry run.

Methodology:

-

Protein Extraction and Digestion:

-

Extract proteins from each sample and quantify the protein concentration.

-

Reduce and alkylate the proteins, followed by enzymatic digestion with trypsin to generate peptides.[14]

-

-

TMT Labeling:

-

Resuspend the dried peptide samples in a labeling buffer (e.g., TEAB or HEPES).

-

Add the appropriate TMT reagent to each sample and incubate to allow the labeling reaction to proceed. Each sample is labeled with a unique TMT tag.[20]

-

-

Quenching and Sample Pooling:

-

Peptide Cleanup and Fractionation:

-

Desalt the pooled peptide mixture using a C18 cartridge.

-

For complex samples, fractionation of the peptides (e.g., by high-pH reversed-phase chromatography) is recommended to increase proteome coverage.

-

-

Mass Spectrometry Analysis:

-

Data Analysis:

-

The relative abundance of a peptide across the different samples is determined by the relative intensities of the corresponding reporter ions in the MS/MS spectrum.

-

Mandatory Visualizations

Experimental Workflow for Quantitative Proteomics

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

EGFR Signaling Pathway

Caption: Key components of the EGFR signaling pathway often studied by quantitative proteomics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Amino acid - Wikipedia [en.wikipedia.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. aragen.com [aragen.com]

- 15. UWPR [proteomicsresource.washington.edu]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Tandem mass tag - Wikipedia [en.wikipedia.org]

- 19. longdom.org [longdom.org]

- 20. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 23. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

The Gold Standard of Quantification: An In-depth Technical Guide to the Applications of Isotopically Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the precise and accurate quantification of molecules in complex biological matrices is paramount. Stable Isotope Dilution (SID) analysis, coupled with mass spectrometry, has emerged as the definitive method for achieving the highest levels of accuracy and precision. This technical guide provides a comprehensive overview of the principles, methodologies, and diverse applications of isotopically labeled internal standards, serving as an essential resource for professionals in the field.

Core Principles of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[1] The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte, known as an internal standard or "spike," to the sample.[1] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1]

Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation.[2] The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge ratio.[1] By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.[1] A key advantage of this method is that the accuracy of the measurement relies on the ratio of the two species, effectively compensating for sample loss during preparation and variations in instrument response.[2]

Key Applications of Isotopically Labeled Internal Standards

The unparalleled accuracy and precision of isotopically labeled internal standards have led to their widespread adoption across various scientific disciplines.

Drug Discovery and Development

In drug development, these standards are indispensable for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3] By using a stable isotope-labeled version of the drug as an internal standard, researchers can accurately quantify the drug and its metabolites in biological fluids like plasma and urine, providing critical data for determining dosing regimens and assessing drug safety and efficacy.[3][4]

Proteomics

Quantitative proteomics heavily relies on stable isotope labeling to determine the relative or absolute abundance of proteins in complex samples.[5] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) involve metabolic incorporation of "heavy" amino acids into proteins.[6] This allows for the direct comparison of protein expression levels between different cell populations, providing insights into cellular signaling pathways, disease mechanisms, and drug targets.[5]

Metabolomics

Metabolomics, the large-scale study of small molecules, utilizes isotopically labeled standards to achieve accurate quantification of metabolites in biological systems.[7] These standards help to correct for matrix effects and variations in extraction efficiency, which are common challenges in metabolomics studies.[7] The use of ¹³C-labeled compounds, in particular, allows for metabolic flux analysis, tracing the fate of specific metabolites through biochemical pathways.

Environmental Analysis

Isotopically labeled standards are crucial for the accurate monitoring of environmental pollutants such as pesticides, persistent organic pollutants (POPs), and pharmaceutical residues in various environmental matrices like water, soil, and air.[8][9] Isotope dilution methods enable precise quantification of these contaminants at very low concentrations, which is essential for assessing environmental impact and ensuring regulatory compliance.[8][9]

Data Presentation: Performance of Isotopically Labeled Internal Standards

The choice of isotope for labeling the internal standard can significantly impact the performance of a quantitative assay. The following tables summarize key performance characteristics and validation data for different types of isotopically labeled internal standards.

Table 1: Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards

| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Implications |

| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect), eluting earlier than the unlabeled analyte.[10][11] | Typically co-elutes perfectly with the unlabeled analyte.[10] | Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[10] |

| Isotopic Stability | Can be prone to back-exchange with protons from the sample matrix or solvent, especially if the label is on an exchangeable site.[12] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[12] | ¹³C-labeling offers greater assurance of isotopic stability throughout the analytical process.[12] |

| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in one example. | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[10] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[10] |

| Matrix Effect Correction | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification. | Superior co-elution ensures that both the analyte and the IS experience the same matrix effects, leading to more effective correction.[10] | ¹³C-IS is more effective at mitigating the impact of matrix effects on quantitative accuracy.[10] |

Table 2: Bioanalytical Method Validation Data using a Stable Isotope Labeled Internal Standard for an Analyte in Human Plasma

| Validation Parameter | Acceptance Criteria (FDA/ICH) | Typical Performance Data |

| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ)[2] | 2.1 - 6.5% |

| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ)[2] | 3.4 - 7.8% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[2] | -5.2% to 4.5% |

| Recovery (%) | Consistent, precise, and reproducible | 85.2 - 92.1% |

| Matrix Factor (IS-Normalized) | CV ≤15%[7] | 4.7% |

LLOQ: Lower Limit of Quantification. Data is representative and compiled from typical validation reports.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of techniques using isotopically labeled internal standards.

Protocol 1: Quantitative Analysis of a Pharmaceutical in Plasma by Isotope Dilution LC-MS/MS

1. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of the certified reference standard of the analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the isotopically labeled internal standard (e.g., ¹³C₆-analyte) in the same solvent at 1 mg/mL.

-

From the stock solutions, prepare working solutions by serial dilution to create a calibration curve ranging from the lower to the upper limit of quantification.

-

Prepare a working internal standard solution at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the working internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to the sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set a flow rate appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Inject a small volume of the prepared sample (e.g., 5 µL).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the analyte's properties.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard for each sample.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: SILAC-based Quantitative Proteomics

1. Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "heavy" population, use a SILAC-specific medium that lacks L-arginine and L-lysine, supplemented with "heavy" isotopically labeled L-arginine (e.g., ¹³C₆-¹⁵N₄) and L-lysine (e.g., ¹³C₆-¹⁵N₂).

-

For the "light" population, use the same medium supplemented with normal ("light") L-arginine and L-lysine.

-

Grow the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.

2. Sample Preparation and Protein Digestion:

-

Harvest both "heavy" and "light" cell populations.

-

Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration of the lysate.

-

Reduce the disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides overnight using trypsin.

3. Peptide Fractionation and LC-MS/MS Analysis:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

For complex samples, fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

Analyze the peptide fractions by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap).

-

The mass spectrometer will acquire MS1 scans to detect the "heavy" and "light" peptide pairs, followed by MS2 scans for peptide sequencing and identification.

4. Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant) to process the raw MS data.

-

The software will identify peptides and proteins and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

-

The protein ratio is calculated as the median of all unique peptide ratios for that protein.

-

Perform statistical analysis to identify proteins with significant changes in abundance between the two cell populations.

Mandatory Visualizations

Experimental Workflows

Caption: A generalized workflow for quantitative analysis using isotope dilution mass spectrometry.

Caption: Workflow of a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

Signaling Pathway Example: mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Quantitative phosphoproteomics using SILAC can be employed to study the phosphorylation events within this pathway in response to stimuli or inhibitors.

Caption: Key components of the mTORC1 signaling pathway that can be quantified using SILAC phosphoproteomics.

Conclusion

Isotopically labeled internal standards represent the gold standard for quantitative analysis in a wide range of scientific and industrial applications. Their ability to correct for analytical variability ensures the generation of highly accurate and precise data, which is fundamental for advancing drug development, understanding complex biological systems, and monitoring environmental quality. While the initial investment in labeled standards, particularly ¹³C-labeled compounds, may be higher, the resulting data quality and reliability provide a strong justification for their use in demanding analytical applications. This guide provides a foundational understanding and practical protocols to aid researchers in the effective implementation of these powerful analytical tools.

References

- 1. Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 3. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 5. benchchem.com [benchchem.com]

- 6. Precision and accuracy in isotope ratio measurements by plasma source mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 7. Isotope-labeled protein standards: toward absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purity of PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of the isotopically labeled peptide PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂). The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry, providing a framework for the production of high-purity peptides for research and drug development applications.

Introduction

The peptide with the sequence Pro-His-Ser-His-Pro-Ala-Leu-Thr-Pro-Glu-Gln-Lys, where the C-terminal lysine (B10760008) is isotopically labeled with six Carbon-13 and two Nitrogen-15 atoms, is a valuable tool in various research contexts. The heavy isotope labeling allows for its use as an internal standard in quantitative mass spectrometry-based proteomics, enabling precise tracking and quantification of its unlabeled counterpart in complex biological samples.

This guide outlines the chemical synthesis of this peptide, its purification to a high degree of homogeneity, and the analytical methods used to verify its identity and purity.

Synthesis of PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂)

The synthesis of the target peptide is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide MBHA resin | Various | 100-200 mesh |

| Fmoc-L-Pro-OH | Various | Synthesis Grade |

| Fmoc-L-His(Trt)-OH | Various | Synthesis Grade |

| Fmoc-L-Ser(tBu)-OH | Various | Synthesis Grade |

| Fmoc-L-Ala-OH | Various | Synthesis Grade |

| Fmoc-L-Leu-OH | Various | Synthesis Grade |

| Fmoc-L-Thr(tBu)-OH | Various | Synthesis Grade |

| Fmoc-L-Glu(OtBu)-OH | Various | Synthesis Grade |

| Fmoc-L-Gln(Trt)-OH | Various | Synthesis Grade |

| Fmoc-L-Lys(Boc)-OH-(¹³C₆,¹⁵N₂) * | Various | >98% Isotopic Purity |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis |

| Piperidine (B6355638) | Various | ACS Grade |

| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Peptide Synthesis |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade |

| Triisopropylsilane (TIS) | Various | Reagent Grade |

| Dichloromethane (DCM) | Various | ACS Grade |

| Diethyl ether | Various | ACS Grade |

*Note: The isotopically labeled Fmoc-L-Lys(Boc)-OH-(¹³C₆,¹⁵N₂) is a critical component and should be of high isotopic and chemical purity.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

The synthesis is performed on a 0.1 mmol scale.

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

Amino Acid Coupling:

-

Pre-activate the first amino acid, Fmoc-L-Lys(Boc)-OH-(¹³C₆,¹⁵N₂) (4 equivalents), with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gln, Glu, Pro, Thr, Leu, Ala, Pro, His, Ser, His, Pro).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally diethyl ether, then dry under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Lyophilization: Lyophilize the crude peptide to obtain a white powder.

The Role of Labeled Peptides in Quantitative Protein Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics, the large-scale measurement of protein abundances, is a cornerstone of modern biological research and drug development.[1] It provides a direct window into the functional state of a cell or organism, as proteins are the primary drivers of phenotype and the targets of most drugs.[1] Unlike genomics or transcriptomics, proteomics offers a more accurate representation of the dynamic cellular processes that govern health and disease.[1]

A key challenge in mass spectrometry-based proteomics is that the intensity of a signal from a peptide does not directly correlate to its abundance in a sample.[2][3] To overcome this, various quantitative strategies have been developed, broadly categorized as label-free and label-based. While label-free methods, which compare peptide peak intensities or spectral counts across separate analyses, are simple and can be applied to any sample type, they can suffer from issues with reproducibility and missing values.[4][5][6]

Isotope labeling techniques address these challenges by introducing stable, heavy isotopes into proteins or peptides.[7] This allows for the direct comparison of samples within a single mass spectrometry run, significantly improving accuracy and precision.[2][8] Labeled peptides act as internal standards, enabling researchers to distinguish between experimental variations and true biological changes. This guide provides an in-depth overview of the core principles, experimental workflows, and applications of the most prominent labeled peptide strategies in quantitative proteomics.

Core Strategies for Isotopic Labeling

Isotopic labeling strategies can be broadly divided into two categories: metabolic labeling, where isotopes are incorporated in vivo as cells grow, and chemical labeling, where isotopes are attached to proteins or peptides in vitro after extraction.[9]

Metabolic Labeling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

SILAC is a powerful and accurate method that involves metabolically incorporating amino acids containing heavy stable isotopes (e.g., ¹³C or ¹⁵N) into the entire proteome of living cells.[8][10] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic state of specific amino acids (e.g., lysine (B10760008) and arginine). One population is grown in "light" media (containing the natural isotopes), while the other is grown in "heavy" media.[2][11]

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[10] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following the experiment, the cell populations are mixed, and the combined protein lysate is processed for mass spectrometry analysis.[2] Peptides from the "heavy" and "light" samples are chemically identical but differ in mass, allowing the mass spectrometer to distinguish them. The ratio of the signal intensities between the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[8]

Advantages:

-

High Accuracy and Precision: Labeling occurs early in the workflow, minimizing quantification errors from sample processing.[2]

-

In Vivo Labeling: Provides a more biologically representative snapshot of the proteome.[11]

-

High Labeling Efficiency: Can achieve nearly 100% incorporation of the labeled amino acids.[11]

Limitations:

-

Primarily limited to cultured cells that can be metabolically labeled.

-

Requires complete incorporation of the heavy amino acids, which can be time-consuming.[10]

Chemical Labeling: Isobaric Tags (iTRAQ and TMT)

Isobaric labeling techniques, such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), involve the chemical labeling of peptides after protein extraction and digestion.[12][13] These reagents consist of three parts: a reporter group, a balancer group, and a peptide-reactive group.

In this approach, peptides from different samples (e.g., from different disease states or treatment conditions) are labeled with distinct isobaric tags.[14] All the tags have the same total mass, meaning that the same peptide from different samples will appear as a single, combined peak in the initial mass spectrometry (MS1) scan.[15] This simplifies the spectra and allows for multiplexing—analyzing multiple samples simultaneously (up to 18 with modern TMTpro reagents).[14][16]

During the subsequent fragmentation step (MS/MS), the tags break apart, releasing unique reporter ions of different masses. The intensity of these reporter ions is then measured, and their relative abundance corresponds to the relative abundance of the peptide (and thus the protein) in each of the original samples.[15]

Advantages:

-

High Multiplexing Capability: Allows for the simultaneous analysis of many samples, increasing throughput.[16][17]

-

Universal Applicability: Can be used with virtually any sample type, including tissues and biofluids.[12][13]

-

Robust and Consistent: The chemical labeling process is generally efficient and reproducible.[15]

Limitations:

-

Ratio Distortion: Can sometimes suffer from inaccuracies in quantification, particularly for low-abundance proteins.[17]

-

Higher Cost: The labeling reagents can be expensive.[17]

-

Potential for Incomplete Labeling: The chemical reaction may not always go to completion, which can affect quantification.

Comparison of Key Labeling Strategies

| Feature | SILAC (Metabolic) | iTRAQ / TMT (Isobaric Chemical) | Label-Free |

| Principle | In vivo incorporation of heavy amino acids[2] | In vitro chemical tagging of peptides[12] | Comparison of signal intensity or spectral counts[4] |

| Quantification | MS1 level (precursor ion intensity ratio)[10] | MS/MS level (reporter ion intensity ratio)[15] | MS1 level or spectral counting[18] |

| Multiplexing | Typically 2-3 samples[10] | Up to 18 samples[16] | Theoretically unlimited[4] |

| Accuracy | Very high[2] | High, but can have ratio distortion[17] | Moderate, susceptible to run-to-run variation[19] |

| Applicability | Primarily cell culture[20] | Universal (cells, tissues, fluids)[13] | Universal[4] |

| Complexity | Requires cell adaptation phase[10] | Multi-step chemical labeling protocol[15] | Simpler sample preparation[18] |

Experimental Workflows and Protocols

The foundation of most quantitative proteomics experiments is the "bottom-up" or "shotgun" proteomics approach.[21][22] This strategy involves the enzymatic digestion of proteins into smaller, more manageable peptides prior to analysis by mass spectrometry.[23][24]

General Bottom-Up Proteomics Workflow

The workflow consists of several key stages, from sample preparation to data analysis.[23][25] Isotopic labeling is integrated at different points depending on the chosen strategy.

References

- 1. selectscience.net [selectscience.net]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. Absolute vs. relative quantification [inf.fu-berlin.de]

- 4. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 5. Advantages of label-free LC-MS for quantitative proteomics [nonlinear.com]

- 6. Mass spectrometry-based label-free quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. academic.oup.com [academic.oup.com]

- 10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 11. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 12. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]

- 13. Analysis of the plasma proteome using iTRAQ and TMT-based Isobaric labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iTRAQ™ and TMT™ quantification [proteome-factory.com]

- 15. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 16. Frontiers | Quantitative proteomics and applications in covalent ligand discovery [frontiersin.org]

- 17. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]

- 19. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]

- 20. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bottom-Up Proteomics Workflow for Studying Multi-organism Systems | Springer Nature Experiments [experiments.springernature.com]

- 22. Bottom-Up Proteomics | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]

- 24. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]

- 25. Bottom-Up Proteomics: Advancements in Sample Preparation | MDPI [mdpi.com]

The Use of Stable Isotope-Labeled Peptides as Spike-in Standards for Absolute Protein Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise quantification of proteins is paramount in various fields of biological research and drug development. Absolute quantification provides the exact molar amount of a target protein in a sample, offering a deeper understanding of cellular processes and biomarker validation. The use of stable isotope-labeled (SIL) peptides as internal "spike-in" standards, coupled with mass spectrometry, has become a gold standard for achieving this level of precision. This technical guide provides an in-depth overview of this powerful technique, using the well-established Absolute QUAntification (AQUA)™ strategy as a representative example. While the initially requested peptide, PHSHPALTPEQK-(Lys-13C6,15N2), is not documented in publicly available literature, the principles and methodologies described herein are universally applicable to any custom-synthesized SIL peptide. This guide will detail the experimental workflow, from the selection of a representative peptide from the human separase protein to data analysis, and will include comprehensive protocols and data presentation.

Introduction to Absolute Protein Quantification with Stable Isotope-Labeled Peptides

Mass spectrometry (MS)-based proteomics has revolutionized our ability to identify and quantify thousands of proteins in complex biological samples. While relative quantification compares protein abundance between different samples, absolute quantification determines the exact amount of a protein, typically in femtomoles or nanograms per sample.[1][2] This is achieved by introducing a known quantity of a synthetic peptide that is chemically identical to a target peptide derived from the protein of interest, but with a key difference: it is labeled with heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N).[1][2]

These "heavy" peptides, often referred to as AQUA™ (Absolute QUAntification) peptides, serve as ideal internal standards.[1][3] They co-elute with their natural, "light" counterparts during liquid chromatography (LC) and exhibit the same ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the stable isotopes, they are distinguishable by the mass spectrometer. By comparing the signal intensities of the heavy and light peptides, the precise quantity of the endogenous peptide, and therefore the parent protein, can be calculated.[4][5]

Key Advantages of the AQUA™ Strategy:

-

Accuracy and Precision: Provides absolute quantification, not just relative ratios.[1][2]

-

Specificity: Targeted analysis of specific proteins and their post-translational modifications (PTMs).[6]

-

Versatility: Applicable to a wide range of sample types, including cell lysates, tissues, and biofluids.[7]

-

High Sensitivity: Enables the quantification of low-abundance proteins.[8]

Case Study: Absolute Quantification of Human Separase Phosphorylation

To illustrate the practical application of this technique, we will focus on the absolute quantification of a phosphorylation event on human separase, a key protease that regulates the separation of sister chromatids during mitosis.[9][10] The activity of separase is tightly controlled, in part by phosphorylation. One critical phosphorylation site is Serine 1126 (S1126).[3] Quantifying the extent of S1126 phosphorylation at different stages of the cell cycle provides crucial insights into the regulation of cell division.

For this case study, a synthetic AQUA™ peptide corresponding to the tryptic peptide of human separase containing the phosphorylated S1126 residue would be used. This peptide would be synthesized with a stable isotope-labeled amino acid, for example, Leucine (¹³C₆, ¹⁵N₁).

Experimental Design and Workflow

The overall workflow for an absolute quantification experiment using a spike-in standard is a multi-step process that requires careful planning and execution.

Diagram: General Workflow for Absolute Protein Quantification

Caption: A schematic overview of the key steps involved in a typical absolute protein quantification experiment using a stable isotope-labeled peptide standard.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the absolute quantification of a target protein from a cell lysate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

AQUA™ peptide standard (e.g., for human separase S1126 phosphorylation)

-

Solvents for liquid chromatography (e.g., acetonitrile, formic acid)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution Orbitrap mass spectrometer)

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency or treat as required for the experiment (e.g., synchronize cells at different cell cycle stages).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using a BCA assay.

-

-

Sample Preparation for Digestion:

-

Take a defined amount of total protein (e.g., 50 µg) from each sample.

-

Spike-in: Add a known amount of the AQUA™ peptide standard to each sample. The amount will depend on the expected abundance of the target protein and should be optimized.

-

Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to total protein.

-

Incubate overnight at 37°C.

-

Stop the digestion by adding formic acid.

-

-

Sample Desalting:

-

Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

-

Inject the sample into an LC-MS/MS system.

-

Separate peptides using a reverse-phase HPLC column with a gradient of acetonitrile.

-

Analyze the eluting peptides using a targeted mass spectrometry method such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[11] Specific precursor-to-fragment ion transitions for both the light (endogenous) and heavy (AQUA™) peptides need to be determined and programmed into the instrument method.

-

Data Analysis and Quantification

-

Extracted Ion Chromatograms (XICs): Generate XICs for the specific transitions of the light and heavy peptides.

-

Peak Integration: Integrate the area under the curve for the chromatographic peaks of both the light and heavy peptides.

-

Calculation of Absolute Quantity: The absolute quantity of the endogenous peptide is calculated using the following formula:

Amount (endogenous) = (Peak Area (light) / Peak Area (heavy)) * Amount (AQUA™ peptide spiked-in)

Quantitative Data Presentation

The results from an absolute quantification experiment are typically presented in a tabular format, allowing for easy comparison between different conditions.

Table 1: Absolute Quantification of Phosphorylated Separase (pS1126) During the Cell Cycle

| Cell Cycle Stage | Amount of pS1126 Separase (fmol/µg total protein) | Standard Deviation |

| G1 Phase | 5.2 | ± 0.8 |

| S Phase | 15.8 | ± 2.1 |

| G2/M Phase | 45.3 | ± 5.5 |

| Anaphase | 8.7 | ± 1.2 |

This is representative data based on published findings and is for illustrative purposes.[8]

Visualization of a Relevant Signaling Pathway

Understanding the biological context of the quantified protein is crucial. For our case study on human separase, its activity is central to the metaphase-to-anaphase transition, a critical checkpoint in the cell cycle.

Diagram: Simplified Regulatory Pathway of Human Separase

Caption: A diagram illustrating the core regulatory events leading to the activation of separase and the onset of anaphase.

Conclusion

The use of stable isotope-labeled peptides as spike-in standards for absolute protein quantification is a robust and versatile methodology that provides invaluable data for both basic research and clinical applications. While the specific peptide PHSHPALTPEQK-(Lys-13C6,15N2) requested is not characterized in the literature, the principles and protocols outlined in this technical guide using the AQUA™ strategy for human separase serve as a comprehensive blueprint for researchers and drug development professionals. By following a well-designed workflow, from sample preparation to sophisticated mass spectrometry analysis and data interpretation, it is possible to obtain highly accurate and precise measurements of protein abundance, paving the way for new discoveries and advancements in medicine.

References

- 1. The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. The absolute quantification strategy: application to phosphorylation profiling of human separase serine 1126 [pubmed.ncbi.nlm.nih.gov]

- 4. Protein AQUA™ Applications [sigmaaldrich.com]

- 5. AQUA Peptides | Cell Signaling Technology [cellsignal.com]

- 6. Absolute Quantification: AQUA [bpmsf.ucsd.edu]

- 7. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]

- 8. pnas.org [pnas.org]

- 9. The molecular mechanisms of human separase regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The molecular mechanisms of human separase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-b-f.eu [e-b-f.eu]

Methodological & Application

Application Notes and Protocols: Quantitative Analysis of C-Reactive Protein using PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations.[1][2] This is achieved by metabolically incorporating "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into the entire proteome of one cell population, while a control population is cultured in "light" media with normal amino acids. When the samples are mixed and analyzed by mass spectrometry, the ratio of heavy to light peptide signals provides a precise measure of relative protein levels.

While traditional SILAC is ideal for relative quantification in cultured cells, the analysis of specific proteins from complex biological samples that cannot be metabolically labeled, such as tissue biopsies or plasma, requires a different approach. In such cases, a heavy isotope-labeled synthetic peptide, corresponding to a tryptic peptide of the target protein, can be "spiked" into the sample as an internal standard. This allows for the absolute quantification of the endogenous, "light" version of the peptide, and by extension, the parent protein.

This document provides detailed application notes and protocols for the use of the stable isotope-labeled peptide PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂) . This peptide is the heavy-labeled analogue of a tryptic peptide from Human C-reactive protein (CRP) , a well-known acute-phase inflammatory marker. Its concentration in blood is a widely used clinical biomarker for inflammation and is associated with cardiovascular disease risk. The precise quantification of CRP can be critical in research and drug development.

There are two primary applications for a heavy-labeled peptide like PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂):

-

Absolute Quantification of CRP: The most direct application is to use the heavy peptide as an internal standard to determine the absolute concentration of endogenous CRP in biological samples.

-

Standard SILAC Experiment (Contextual): While not the primary use for a single synthetic peptide, understanding the standard SILAC workflow provides context for quantitative proteomics. In a true SILAC experiment, the heavy lysine (B10760008) would be incorporated into all proteins during cell growth.

Application 1: Absolute Quantification of C-Reactive Protein (CRP)

This protocol outlines the use of PHSHPALTPEQK-(Lys-¹³C₆,¹⁵N₂) as a "spike-in" standard for the absolute quantification of endogenous CRP from a biological sample (e.g., plasma, serum, or cell lysate) using targeted mass spectrometry.

Experimental Workflow for Absolute Quantification

References

Application Notes and Protocols for Incorporating Heavy-Labeled Peptides in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise quantification of proteins in complex biological systems is fundamental to understanding cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. The use of heavy-labeled peptides, either through metabolic incorporation or as synthetic standards, has become a cornerstone of quantitative proteomics. These application notes provide detailed protocols and data interpretation guidelines for two primary methodologies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for relative quantification, and the use of synthetic heavy-labeled peptides for absolute quantification (AQUA).

Application Note 1: Relative Protein Quantification using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique that allows for the accurate relative quantification of thousands of proteins between different cell populations.[1][2][3] The principle lies in growing two or more cell populations in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, such as arginine and lysine.[1][2][3] As cells proliferate, these amino acids are incorporated into newly synthesized proteins.[1] After a specific treatment or perturbation of one cell population, the samples are combined, and the relative protein abundance is determined by mass spectrometry, which distinguishes between the light and heavy peptides based on their mass difference.[1][4]

Experimental Workflow: SILAC

The general workflow for a SILAC experiment involves an adaptation phase to ensure complete labeling, followed by the experimental phase.[5][6]

Caption: A schematic of a typical two-plex SILAC experiment.

Protocol: SILAC for Relative Quantification of Cellular Proteins

This protocol outlines the key steps for performing a SILAC experiment.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in L-lysine and L-arginine

-

"Light" L-lysine and L-arginine

-

"Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)

-

Dialyzed fetal bovine serum (FBS)

-

Standard cell culture reagents and equipment

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Media Preparation:

-

Prepare "light" medium by supplementing the lysine- and arginine-deficient medium with light L-lysine and L-arginine to their normal concentrations.

-

Prepare "heavy" medium by supplementing the deficient medium with heavy L-lysine and L-arginine.

-